Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate
Description
Systematic International Union of Pure and Applied Chemistry Name Derivation and Validation
The systematic nomenclature of methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name, "methyl 3-[3-(trifluoromethoxy)anilino]propanoate," demonstrates the hierarchical naming system that prioritizes the ester functionality as the principal group. This nomenclature approach begins with identification of the longest carbon chain containing the highest-priority functional group, which in this case is the three-carbon propanoate chain terminating in the methyl ester group.
The systematic derivation process follows specific ordering rules established by International Union of Pure and Applied Chemistry guidelines for organic nomenclature. The base structure is identified as propanoic acid, which becomes "propanoate" when converted to its methyl ester form. The amino substitution at the 3-position creates the "3-amino" designation, while the phenyl ring attachment requires specification of its substitution pattern. The trifluoromethoxy group (-OCF₃) attached to the meta position of the benzene ring necessitates the "3-(trifluoromethoxy)" descriptor, resulting in the complete systematic name. Alternative accepted nomenclature includes "this compound," which explicitly indicates the phenyl ring connection through the amino nitrogen.
Validation of this nomenclature against International Union of Pure and Applied Chemistry standards confirms adherence to established naming protocols for polyfunctional organic compounds. The naming sequence properly identifies the principal functional group (ester), correctly numbers the carbon chain, and systematically describes all substituents according to their positional relationships. Cross-referencing with major chemical databases, including PubChem and Chemical Abstracts Service registries, confirms the accepted systematic nomenclature variants and validates the structural interpretation encoded within these names.
Properties
IUPAC Name |
methyl 3-[3-(trifluoromethoxy)anilino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-17-10(16)5-6-15-8-3-2-4-9(7-8)18-11(12,13)14/h2-4,7,15H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTWNLLMIDBSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Routes
The synthesis of Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate typically involves the reaction of 3-(trifluoromethoxy)aniline with methyl acrylate under basic conditions. The process can be optimized using various catalysts and purification methods, such as recrystallization or column chromatography .
Medicinal Chemistry
This compound serves as an important intermediate in the development of bioactive compounds. Its trifluoromethoxy group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability, which are critical for drug efficacy.
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against Mycobacterium tuberculosis (Mtb). For example, some derivatives demonstrated an aerobic Minimum Inhibitory Concentration (MIC) of 40 nM and an anaerobic MIC of 1.6 μM, indicating their potential as effective treatments against tuberculosis .
Cancer Research
Research indicates that this compound and its analogs exhibit cytotoxic effects against various cancer cell lines. Studies have explored its ability to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy, suggesting a pathway for further development as an anticancer agent .
- Case Study : In vivo studies using mouse models have shown that certain analogs significantly reduced tumor size and improved survival rates compared to controls, highlighting their therapeutic potential in oncology .
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel agrochemicals and pharmaceuticals, contributing to advancements in crop protection and disease treatment.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound's binding affinity and selectivity, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Trifluoromethoxy vs. Halogenated or Alkoxy Groups
- Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate (CAS: Not specified): Replaces the amino group with an oxo (-C=O) moiety and uses an ethyl ester. Molecular weight: 277.22 g/mol (estimated).
- Methyl 3-{[(2,4-dichlorophenyl)carbamoyl]amino}-3-(4-isopropylphenyl)propanoate (CAS: 439094-79-8): Features a dichlorophenyl carbamoyl group and a bulky 4-isopropylphenyl substituent. Molecular weight: 429.32 g/mol. The dichloro and isopropyl groups enhance steric hindrance and hydrophobicity, which may reduce solubility but improve target binding in hydrophobic pockets .
- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 1821827-13-7): Substitutes trifluoromethoxy with a monofluoro (-F) group and uses an ethyl ester. Molecular weight: 231.68 g/mol (free base).
Positional Isomerism
- Methyl (3R)-3-amino-3-[2-(trifluoromethoxy)phenyl]propanoate (CAS: Not specified): Positions the trifluoromethoxy group at the ortho position on the phenyl ring. Molecular weight: 263.21 g/mol. Ortho substitution may introduce steric effects, altering conformational flexibility and interaction with biological targets compared to the meta-substituted analog .
Ester Group Modifications
Replacing the methyl ester with bulkier esters impacts metabolic stability and bioavailability:
- Ethyl 3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate (CAS: Not specified): Ethyl ester increases molecular weight (Δ +14.01 g/mol vs. methyl ester) and may slow hydrolysis by esterases, prolonging half-life .
IDH1 Inhibitor Precursors
- Methyl 3-(1-[3,3-dimethylcyclohexyl]-2-{[4-(trifluoromethoxy)phenyl]amino}-1H-benzimidazol-5-yl)propanoate: Yield: 1.7 (synthetic efficiency). The trifluoromethoxy group enhances binding to mutant IDH1 (R132H) compared to isopropoxy analogs (yield: 1.9), suggesting superior electronic or steric compatibility .
- 3-(2-{[4-(Trifluoromethoxy)phenyl]amino}-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid: Derived from the methyl ester via hydrolysis, highlighting the ester's role as a prodrug .
Anticancer and Metabolic Studies
- Methyl 3-((2-amino-4-(trifluoromethyl)phenyl)amino)propanoate: A related compound with a trifluoromethyl (-CF₃) group instead of -OCF₃.
Physicochemical and Structural Data Table
Key Research Findings
- Synthetic Advantages: The methyl ester of the target compound is efficiently synthesized via base-catalyzed hydrolysis (91% yield) using methanol and NaOH, followed by acidification .
- Structure-Activity Relationship (SAR): Trifluoromethoxy-substituted analogs exhibit superior inhibitory potency against IDH1 R132H compared to non-fluorinated or chloro-substituted derivatives, likely due to enhanced π-π stacking and hydrophobic interactions .
- Metabolic Stability : The -OCF₃ group resists oxidative metabolism better than -OCH₃ or -CF₃, as evidenced by in vitro microsomal studies on related compounds .
Biological Activity
Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate (CAS No. 1099680-30-4) is a synthetic organic compound notable for its potential biological activities. The compound features a trifluoromethoxy group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₁H₁₂F₃NO₃
- Molecular Weight : 263.22 g/mol
- IUPAC Name : methyl 3-[3-(trifluoromethoxy)anilino]propanoate
- Appearance : Liquid at room temperature
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the trifluoromethoxy group have shown effectiveness against Mycobacterium tuberculosis (Mtb) in vitro and in animal models. A study reported that structural modifications in the trifluoromethoxy series resulted in compounds with improved activity against both replicating and non-replicating forms of Mtb, with some achieving an aerobic MIC of 40 nM and anaerobic MIC of 1.6 μM—tenfold improvements over parent molecules .
Cytotoxicity and Cancer Research
The compound's potential as an anticancer agent has been explored through various studies. Compounds structurally related to this compound have been tested against cancer cell lines, demonstrating cytotoxic effects. For example, pyrido[2,3-d]pyrimidine derivatives have shown promise in inhibiting dihydrofolate reductase (DHFR), a critical enzyme in cancer proliferation pathways .
Case Studies
- In Vitro Studies : A study synthesized several derivatives of trifluoromethoxy-containing compounds and assessed their activity against Mtb. The results indicated that specific substitutions led to enhanced antimicrobial properties, suggesting a structure-activity relationship that could be exploited for drug development.
- Animal Models : In vivo studies using mouse models demonstrated that certain analogs of this compound exhibited significant reductions in tumor size and improved survival rates compared to controls, highlighting their therapeutic potential in oncology.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂F₃NO₃ |
| Molecular Weight | 263.22 g/mol |
| IUPAC Name | methyl 3-[3-(trifluoromethoxy)anilino]propanoate |
| Aerobic MIC against Mtb | 40 nM |
| Anaerobic MIC against Mtb | 1.6 μM |
Safety and Toxicology
While specific safety data for this compound is limited, it is essential to consider general safety protocols when handling chemical compounds with unknown toxicity profiles. Skin contact should be avoided, and proper personal protective equipment should be used during experiments.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate typically involves:
- Starting from the corresponding 3-(trifluoromethoxy)aniline or related substituted aniline derivatives.
- Coupling or nucleophilic substitution with a suitable 3-substituted propanoate precursor.
- Esterification steps to form the methyl ester.
- Use of activating agents such as thionyl chloride for acid activation when starting from the acid form.
Esterification via Acid Chloride Intermediate
One of the most documented methods involves converting the corresponding 3-amino-3-(trifluoromethoxyphenyl)propionic acid to its methyl ester using thionyl chloride activation followed by reaction with methanol.
- The carboxylic acid (3-amino-3-(3-trifluoromethoxyphenyl)propionic acid) is treated with thionyl chloride (1.2 equivalents) to form the acid chloride intermediate.
- The acid chloride is then esterified by refluxing with methanol under standard conditions.
- The reaction mixture is subjected to usual workup procedures to isolate this compound.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acid activation | Thionyl chloride (1.2 equiv) | Typically at room temperature or reflux |
| Esterification | Methanol, reflux | Standard esterification conditions |
| Workup | Standard aqueous workup | Isolation of methyl ester |
- FAB-MS (M+H)+ peak at 263 confirms molecular weight.
- Reported in patent US6576637 B1 and chemical synthesis databases.
Nucleophilic Aromatic Substitution (SNAr) Approach
An alternative synthetic route involves nucleophilic aromatic substitution on fluorinated aromatic nitro compounds followed by reduction and esterification.
- Starting from methyl 3-amino-2-[(benzyloxycarbonyl)amino]propanoate hydrochloride, reaction with fluoronitrobenzene derivatives in the presence of a base such as triethylamine in acetonitrile.
- The reaction mixture is refluxed under argon for extended periods (e.g., 16 hours).
- After reaction, purification is achieved by flash column chromatography.
- Subsequent reduction and deprotection steps yield the target compound.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| SNAr reaction | Fluoronitrobenzene derivative, triethylamine, acetonitrile, reflux, argon atmosphere | 16 h reaction time |
| Purification | Flash column chromatography | Elution with ethyl acetate/dichloromethane mixtures |
| Subsequent steps | Reduction/deprotection as needed | To obtain free amine ester |
This method is useful for introducing trifluoromethoxy substituents and related fluorinated groups on aromatic rings.
Related Synthetic Procedures and Analogous Compounds
While direct literature on this compound is limited, related compounds such as methyl 3-amino-3-(4-trifluoromethoxyphenyl)propanoate have been synthesized using similar strategies.
Example from Related Compound Synthesis:
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Activation of acid | Thionyl chloride, methanol, reflux | High yield, typical esterification |
| Reduction of esters | Lithium aluminium hydride in THF, 0-20°C | Quantitative yield for alcohol derivatives |
| Microwave-assisted reactions | Toluene-4-sulfonic acid catalyst, NMP or acetonitrile, 150-180°C, 10 min | Moderate yields (34-47%) for related amide bond formations |
These procedures highlight the use of activating agents, esterification, nucleophilic substitution, and microwave-assisted synthesis in preparing fluorinated aromatic amino acid derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Esterification | 3-amino-3-(3-trifluoromethoxyphenyl)propionic acid | Thionyl chloride, methanol, reflux | Straightforward, high purity | Requires handling of thionyl chloride |
| Nucleophilic Aromatic Substitution | Fluoronitrobenzene derivatives + protected amino ester | Triethylamine, acetonitrile, reflux | Allows introduction of trifluoromethoxy group | Longer reaction times, multiple steps |
| Microwave-assisted synthesis | Amino acid derivatives + aromatic ketones | Toluene-4-sulfonic acid, NMP/ACN, microwave heating | Rapid reaction, moderate yield | Specialized equipment required |
Research Findings and Notes
- The trifluoromethoxy group is introduced via fluorinated aromatic precursors, often requiring nucleophilic aromatic substitution or direct amination.
- Esterification is commonly achieved through acid chloride intermediates using thionyl chloride and methanol.
- Microwave-assisted methods have been explored to accelerate reactions involving amide or ester bond formation in related compounds.
- Purification is typically done by flash chromatography using ethyl acetate/dichloromethane solvent systems.
- Mass spectrometry (FAB-MS, ESI-MS) is used for molecular weight confirmation, with the target compound showing a molecular ion peak around m/z 263.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amination : Reacting 3-(trifluoromethoxy)aniline with methyl acrylate via Michael addition to form the amino ester backbone.
Esterification : Protecting the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) .
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >95% purity.
Key optimization parameters include temperature control (0–5°C for amination to suppress side reactions) and stoichiometric excess of methyl acrylate (1.2–1.5 eq.) .
Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns at δ 7.2–7.5 ppm) and ester linkage (δ 3.7 ppm for methoxy group).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%).
- Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error validates molecular formula.
Validation includes spike-recovery experiments (≥98% accuracy) and inter-laboratory reproducibility checks .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
- Cellular Uptake : Radiolabel with ¹⁸F (via prosthetic groups) for PET imaging in tumor models .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
Include triplicate runs and dose-response curves (1 nM–100 µM) to ensure data robustness .
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis, and what chiral analysis methods are suitable?
- Methodological Answer :
- Chiral Resolution : Use (R)- or (S)-BINOL-derived catalysts during the amination step for asymmetric induction (≥90% ee) .
- Chiral HPLC : Employ Chiralpak IA-3 columns (hexane/isopropanol, 85:15) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm absolute configuration .
Q. How do substituent positions (e.g., trifluoromethoxy vs. trifluoromethyl) impact reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : Trifluoromethoxy groups enhance electrophilicity at the phenyl ring, increasing reactivity in SNAr reactions (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for trifluoromethyl analogs) .
- Biological Activity : Meta-substitution (3-position) improves binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition by 12 nM vs. 45 nM for para-substituted analogs) .
- Comparative Table :
| Substituent | Position | LogP | IC₅₀ (EGFR) |
|---|---|---|---|
| CF₃O | 3 | 2.8 | 18 nM |
| CF₃ | 3 | 3.1 | 32 nM |
| CF₃O | 4 | 2.6 | 48 nM |
| Data derived from in vitro assays . |
Q. What strategies resolve discrepancies in reported biological activities of derivatives?
- Methodological Answer :
- Structural Reanalysis : Verify compound identity via X-ray crystallography (e.g., Cambridge Structural Database comparisons) to rule out regioisomeric impurities .
- Assay Standardization : Use harmonized protocols (e.g., ATP concentration fixed at 1 mM in kinase assays) to minimize variability .
- Meta-Analysis : Pool data from 5+ studies using random-effects models to identify outliers (e.g., p < 0.05 in Z-score tests) .
Q. How can computational methods predict metabolic pathways for this compound?
- Methodological Answer :
- In Silico Metabolism : Use software like MetaSite (Molecular Discovery) to identify likely Phase I oxidation sites (e.g., benzylic carbon) and Phase II glucuronidation .
- Docking Studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict clearance rates (CLₜₕ = 12 mL/min/kg) .
- Validation : Compare with in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
